N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated thiophene ring, a triazole moiety, and an acetohydrazide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an ethyl-substituted phenyl compound.
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent under controlled conditions to obtain the 5-bromo-2-thienyl derivative.
Condensation Reaction: The final step involves the condensation of the brominated thiophene derivative with the triazole-containing acetohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound with changes in the functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-chloro-2-thienyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- **N’-[(E)-(5-methyl-2-thienyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is unique due to the presence of the bromine atom in the thiophene ring, which can influence its reactivity and biological activity. The combination of the triazole moiety and the acetohydrazide group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16BrN5OS2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16BrN5OS2/c1-2-23-16(12-6-4-3-5-7-12)21-22-17(23)25-11-15(24)20-19-10-13-8-9-14(18)26-13/h3-10H,2,11H2,1H3,(H,20,24)/b19-10+ |
InChI Key |
QFHULWIWAMWZKZ-VXLYETTFSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(S2)Br)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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